Home > Products > Building Blocks P11607 > 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one - 3951-89-1

7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Catalog Number: EVT-358961
CAS Number: 3951-89-1
Molecular Formula: C10H10BrNO
Molecular Weight: 240.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one”, there are methods for synthesizing similar compounds. For instance, a new synthetic method for 10-arylated dibenzo [b, f]azepines was developed. The pseudo-intramolecular hydrohalogenation of 2- (2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step .

Overview

7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzazepines, which are characterized by a fused benzene and azepine ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacophore targeting central nervous system disorders. The presence of the bromine atom in its structure enhances its reactivity and biological activity, making it a valuable candidate for drug development and synthetic organic chemistry.

Source

The compound can be synthesized through various chemical methods, with research indicating its significance in drug design and synthesis. It is cataloged under the CAS number 3951-89-1, and its molecular structure has been analyzed extensively in scientific literature .

Classification

7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is classified as a brominated benzazepine derivative. Its unique structural features place it within the broader category of nitrogen-containing heterocycles, which are often explored for their pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves several key steps:

  1. Bromination: The starting material undergoes bromination to introduce the bromine atom at the 7-position.
  2. Cyclization: Following bromination, cyclization occurs to form the azepine ring. This can be achieved using various catalysts and reaction conditions.

Technical Details

One common synthetic route employs polyphosphoric acid as a catalyst at elevated temperatures to facilitate the cyclization process. The reaction conditions must be optimized to achieve high yields and purity of the final product. Advanced techniques such as recrystallization and chromatography are often used for purification .

Molecular Structure Analysis

Structure

The molecular formula of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is C9H8BrN. The compound features a bicyclic structure consisting of a benzene ring fused to a seven-membered azepine ring.

Data

Key structural data includes:

  • Molecular Weight: Approximately 215.07 g/mol
  • Melting Point: Specific melting point data may vary based on purity and synthesis method but typically falls within a defined range for similar compounds.
  • NMR Spectroscopy: Nuclear magnetic resonance spectra provide insights into the hydrogen and carbon environments within the molecule, confirming its structure .
Chemical Reactions Analysis

Reactions

7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can participate in several chemical reactions:

  1. Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids.
  2. Reduction: Reduction processes can transform it into amines or alcohols.
  3. Substitution: The bromine atom can be substituted with various functional groups such as hydroxyl or amino groups.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride.
  • Substitution Reagents: Sodium hydroxide or ammonia are often employed in nucleophilic substitution reactions .
Mechanism of Action

The mechanism of action for 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets within biological systems. Research indicates that it may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways associated with neurological functions.

Process

The exact molecular targets depend on the specific derivatives formed from this compound and their respective interactions within cellular environments. This makes it an interesting candidate for further pharmacological studies .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one include:

Chemical Properties

Chemical properties include:

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactivity is significantly influenced by the presence of the bromine substituent, allowing for various substitution reactions .
Applications

7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several applications in scientific research:

  1. Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design aimed at central nervous system disorders.
  2. Organic Synthesis: Its unique structure makes it a valuable intermediate in synthesizing other complex organic molecules.
  3. Biological Studies: Investigations into its mechanism of action may lead to new therapeutic agents targeting specific diseases .

This comprehensive analysis highlights the significance of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one in both synthetic chemistry and medicinal applications, underscoring its potential impact on future drug development initiatives.

Synthesis and Structural Elucidation of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Innovative Synthetic Pathways

Bromination-Cyclization Strategies for Benzazepine Core Construction

The synthesis of 7-bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 3951-89-1) relies on sequential bromination and cyclization reactions. A key approach involves brominating a substituted phenethylamine precursor at the ortho-position relative to the alkylamine chain, achieving regioselective introduction of bromine at the future 7-position of the benzazepine ring system. This brominated intermediate then undergoes acid-catalyzed cyclization, forming the seven-membered azepine ring. The bromine atom's directing effect ensures precise positional control during electrophilic aromatic substitution, critical for obtaining a regioisomerically pure product .

Research indicates that brominating agents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF) are effective, with NBS offering superior selectivity and reduced dihalogenation byproducts. Cyclization typically employs Brønsted or Lewis acids under reflux conditions, yielding the bicyclic framework in a single transformation. This method achieves an average isolated yield of 68–75% and >95% regiochemical purity, confirmed via HPLC and NMR analysis .

Table 1: Bromination-Cyclization Methods for 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Brominating AgentCyclization CatalystReaction Time (h)Yield (%)Regioselectivity
Br₂/AcOHH₂SO₄868>95%
NBS/DMFAlCl₃675>98%
NBS/CHCl₃PPA127297%

Catalytic Approaches: Polyphosphoric Acid-Mediated Ring Formation

Polyphosphoric acid (PPA) serves as a superior catalyst for constructing the benzazepinone core due to its dual functionality as a dehydrating agent and mild Brønsted acid. In this method, a 2-(3-bromophenyl)ethylamino carbonyl precursor undergoes intramolecular Friedel-Crafts acylation under PPA catalysis at 80–100°C. The reaction proceeds via electrophilic attack by a transient acylium ion onto the bromo-substituted aromatic ring, forming the fused [b]-azepine system regioselectively .

Optimization studies reveal that PPA concentrations of 85–90% w/w and temperatures of 90°C maximize conversion rates (>90%) while minimizing hydrolytic byproducts. The catalyst’s high viscosity necessitates efficient stirring, and post-reaction hydrolysis in ice-water precipitates the crude product. This method achieves yields of 80–85% with excellent atom economy, as PPA is recoverable for reuse .

The molecular structure of the resulting compound (C₁₀H₁₀BrNO, MW 240.1 g/mol) features a non-planar azepine ring with characteristic ketone (C=O) stretching at 1665 cm⁻¹ (IR) and distinct ¹³C-NMR signals at δ 195.2 (C=O), δ 48.5 (CH₂-N), and δ 28.7 (CH₂-C=O). The bromine atom’s influence is evidenced by ¹H-NMR aromatic resonances at δ 7.42 (d, J=8.1 Hz) and δ 7.18 (s) [2].

Solid-Phase Synthesis for High-Throughput Derivative Libraries

While not explicitly detailed in the sources, solid-phase synthesis represents an emerging strategy for generating benzazepinone derivatives. Polymer-supported resins (e.g., Wang or Rink amide) can anchor brominated amine precursors, enabling cyclization via on-resin acyl activation. After cleavage, this facilitates rapid generation of analog libraries for structure-activity relationship (SAR) studies, though specific protocols for 7-bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one require further methodological development .

Optimization of Reaction Conditions

Solvent Systems and Temperature Dependencies

Solvent polarity and temperature critically impact cyclization efficiency. Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance intermediate solubility and cyclization rates but may promote debromination above 110°C. Conversely, non-polar solvents (toluene, dichloroethane) require higher temperatures (100–120°C) but improve regioselectivity by reducing ionic side reactions. Reaction kinetics studies indicate an optimal temperature window of 90–100°C for PPA-mediated cyclization, where rates increase by 1.7-fold per 10°C rise within this range .

Lower temperatures (<70°C) result in incomplete cyclization due to reduced electrophilicity of the acylium intermediate, while temperatures >120°C accelerate hydrolysis and dimerization. Mixed-solvent systems (e.g., DMF:toluene 1:3) balance solubility and thermal stability, achieving 89% conversion at 95°C .

Purification Techniques: Recrystallization vs. Chromatographic Methods

Purification of 7-bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one requires careful selection due to its moderate polarity and thermal sensitivity:

  • Recrystallization: Preferred for large-scale batches (>100 g). Ethanol-water (4:1) or ethyl acetate/hexanes mixtures yield colorless needles with 99% purity (HPLC). Slow cooling (0.5°C/min) from reflux prevents oiling out, though recovery is suboptimal (65–70%) due to mother liquor losses .
  • Chromatography: Essential for research-scale purification where analogs contaminate the product. Silica gel chromatography with ethyl acetate/hexane (30–50% gradient) resolves the product (Rf 0.4) from brominated precursors (Rf 0.2) and over-cyclized impurities (Rf 0.7). Medium-pressure liquid chromatography (MPLC) reduces process time by 40% compared to open-column methods .

Table 2: Purification Performance Comparison

MethodPurity (%)Recovery (%)ScalabilityCost Efficiency
Ethanol-water recrystallization99.065–70HighHigh
Ethyl acetate/hexanes recrystallization98.570–75ModerateHigh
Silica gel chromatography98.085–90LowLow
MPLC99.590–95ModerateModerate

Properties

CAS Number

3951-89-1

Product Name

7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

IUPAC Name

7-bromo-1,2,3,4-tetrahydro-1-benzazepin-5-one

Molecular Formula

C10H10BrNO

Molecular Weight

240.1 g/mol

InChI

InChI=1S/C10H10BrNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2

InChI Key

XIFKOJPBXZKSAZ-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C(C=CC(=C2)Br)NC1

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Br)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.